1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione
Description
The compound 1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione is a piperazine-2,3-dione derivative featuring a pyrimidin-2-yloxy-substituted piperidine moiety linked via a carbonyl group to the piperazine ring. Key structural attributes include:
- Ethyl substitution at the N1 position of the piperazine-dione core, which may enhance lipophilicity and membrane permeability.
- Pyrimidin-2-yloxy group on the piperidine ring, providing hydrogen-bonding and π-π interaction capabilities.
- Carbonyl bridge between piperidine and piperazine-dione, stabilizing the conformation for receptor binding .
Properties
IUPAC Name |
1-ethyl-4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-19-9-10-21(14(23)13(19)22)16(24)20-8-3-5-12(11-20)25-15-17-6-4-7-18-15/h4,6-7,12H,2-3,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHFUUFYJAVACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under reflux conditions . The pyrimidin-2-yloxy group can be introduced through a nucleophilic substitution reaction using pyrimidine-2-ol and a suitable leaving group such as a halide . The final step involves the coupling of the pyrimidin-2-yloxy piperidine with the piperazine ring, which can be achieved using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidin-2-yloxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione features a complex molecular structure that contributes to its biological activity. The compound's structure includes a piperazine ring, which is common in many pharmaceuticals due to its ability to interact with various biological targets. The presence of the pyrimidine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. For instance, derivatives of piperazine have shown promising anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against various cancer cell lines. Research indicates that compounds with similar structural features can exhibit better interaction with protein binding sites, enhancing their efficacy as anticancer agents .
Neurodegenerative Disease Treatment
The compound has been investigated for its potential in treating neurodegenerative diseases. Studies suggest that piperazine derivatives can act on neurotransmitter systems and may help alleviate symptoms associated with conditions like Alzheimer's disease . The structural attributes of this compound allow it to modulate neurochemical pathways effectively.
Antimicrobial Properties
Research has also explored the antimicrobial effects of compounds related to this compound. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs). MCRs are advantageous due to their efficiency in producing complex molecules from simpler starting materials in a single reaction step. This method reduces the need for multiple purification steps and minimizes waste .
Ultrasound-Assisted Synthesis
Recent advancements have introduced ultrasound-assisted synthesis techniques that enhance reaction rates and yields for compounds similar to this compound. This approach is particularly beneficial in synthesizing biologically active molecules by providing better control over reaction conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The pyrimidin-2-yloxy group can interact with nucleic acids or proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased biological activity.
Comparison with Similar Compounds
Structural Analogues of Piperazine-2,3-dione Derivatives
Piperazine-2,3-dione derivatives exhibit diverse bioactivities depending on substituents and conformational features. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Molecular weight inferred from for a structurally similar analog.
Antiviral Activity
- Diketopiperazine Derivatives: Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC50: 28.9 μM against H1N1) highlight the importance of hydrophobic substituents (e.g., isobutyl) and conjugated systems for antiviral activity .
Receptor Modulation
- FFAR1 Inactivity : Piperazine-2,3-dione substitution alone (e.g., replacing carboxylates) led to inactive FFAR1 ligands, emphasizing the need for complementary functional groups (e.g., aromatic or acidic moieties) .
- FPR1/FPR2 Selectivity : Bis-diketopiperazines (e.g., compound 1754-56) show receptor selectivity depending on substituent size and stereochemistry. Bulky groups (e.g., naphthyl) reduce activity, while small aliphatic chains (e.g., isopropyl) enhance FPR2 agonism . The target compound’s pyrimidine group may balance hydrophobicity and steric effects for receptor engagement.
Enzyme Inhibition
- NMDA Glycine Site Inhibition: 3-(Aminomethyl)piperazine-2,5-dione (KD: 50 μM) demonstrates the role of polar substituents in CNS-targeted activity . The target compound lacks such groups, suggesting divergent applications.
Physicochemical and Conformational Properties
- Crystal Structure : 1,4-Dimethylpiperazine-2,3-dione adopts a half-chair conformation stabilized by weak C–H⋯O bonds, which may influence solubility and packing . The ethyl group in the target compound could disrupt this conformation, altering bioavailability.
Biological Activity
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione, a compound with the CAS number 2034499-70-0, belongs to a class of piperazine derivatives that have shown potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.37 g/mol. The compound features a piperazine core linked to a pyrimidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.37 g/mol |
| CAS Number | 2034499-70-0 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives similar to this compound. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu) where they induced apoptosis more effectively than traditional chemotherapeutics like bleomycin .
Mechanism of Action:
The anticancer activity is often attributed to the ability of these compounds to inhibit specific pathways involved in tumor growth and metastasis. For example, the interaction with IKKβ (IκB kinase β) has been noted as a critical factor in inhibiting NF-κB signaling, which is frequently activated in cancers .
Neuroprotective Effects
Piperazine derivatives have also been explored for their neuroprotective properties. Some studies suggest that compounds containing piperazine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain.
Binding Affinity Studies
Binding affinity studies reveal that derivatives related to this compound exhibit significant interactions with various neurotransmitter receptors. For example, high-affinity ligands for dopamine transporters (DAT) and serotonin transporters (SERT) have been identified within similar chemical classes . These interactions suggest potential applications in treating psychiatric disorders.
Case Studies
-
Study on Anticancer Activity:
A recent investigation into piperazine derivatives demonstrated that certain analogs exhibited enhanced cytotoxicity against cancer cell lines. The study utilized a three-component reaction approach to synthesize these compounds and assessed their efficacy through apoptosis assays . -
Neuroprotective Study:
Another study focused on the neuroprotective effects of piperazine-based compounds against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and improve survival rates by modulating oxidative stress pathways .
Q & A
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- CRISPR knockouts : Compare activity in wild-type vs. receptor-deficient cell lines .
- Thermal shift assays : Monitor target protein melting temperature shifts upon compound binding .
- Fluorescent probes : Develop FITC-labeled analogs for live-cell imaging of target localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
